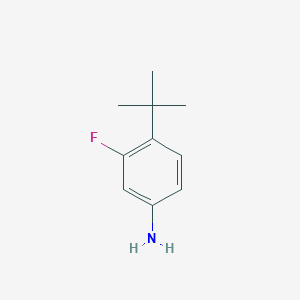

4-(Tert-butyl)-3-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGMZDLOXKYIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850040-16-3 | |

| Record name | 4-tert-butyl-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 Tert Butyl 3 Fluoroaniline and Its Derivatives

Established Synthetic Pathways to 4-(Tert-butyl)-3-fluoroaniline

Several strategic approaches have been established for the synthesis of this compound, primarily involving the construction of the substituted aniline (B41778) core through key chemical transformations. These methods include the reduction of nitro-aromatic precursors, modification of existing aniline structures, and the formation of the crucial carbon-nitrogen bond on a pre-functionalized aromatic ring.

Reductive Transformations of Nitro-Aromatic Precursors

A prevalent and reliable method for the synthesis of anilines is the reduction of the corresponding nitro-aromatic compounds. youtube.commdpi.com This strategy is highly effective due to the accessibility of nitroarenes via electrophilic nitration. For the synthesis of this compound, the key precursor is 4-tert-butyl-2-fluoronitrobenzene. The transformation of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved using various reducing agents and catalyst systems.

The catalytic reduction of nitroaromatics is a fundamental transformation in organic synthesis. rsc.org Common methods include catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C). youtube.com Alternative methods utilize metal-based reducing agents in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). youtube.com More recently, metal-free reduction methods have been developed, for example, using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, which can offer high chemoselectivity under mild conditions. beilstein-journals.org The general pathway involves intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine, which are subsequently reduced to the final aniline product. rsc.orgrsc.org

| Reduction Method | Reagents/Catalyst | General Conditions | Key Features |

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Pressurized H₂ atmosphere, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction, catalyst can be recovered. |

| Metal/Acid Reduction | Iron (Fe) or Tin (Sn) / Hydrochloric Acid (HCl) | Acidic aqueous solution, often heated | Classic, cost-effective method, suitable for large-scale synthesis. |

| Transfer Hydrogenation | Formic acid / Iron-based catalyst | Mild conditions, base-free | Uses a safer hydrogen source than H₂ gas. organic-chemistry.org |

| Metal-Free Reduction | Trichlorosilane (HSiCl₃) / Tertiary Amine | Organic solvent (e.g., CH₂Cl₂), mild conditions | High chemoselectivity, tolerates various functional groups. beilstein-journals.org |

Halogen Exchange and Direct Fluorination Strategies on Tert-Butylanilines

The introduction of a fluorine atom onto an aromatic ring can be accomplished through direct fluorination or by converting another halogen to fluorine via a halogen exchange (Halex) reaction. Direct electrophilic fluorination of an aniline derivative like 4-tert-butylaniline (B146146) is challenging. The strong activating nature of the amino group makes the ring highly susceptible to oxidation and can lead to a lack of regioselectivity, producing multiple isomers and potential polymerization. cas.cz

A more controlled, albeit multi-step, approach involves the oxidative fluorination of a related precursor, such as 4-tert-butylphenol. In this method, the phenol (B47542) is treated with an oxidizing agent and a fluoride (B91410) source, which can lead to a 4-fluoro-cyclohexa-2,5-dien-1-one intermediate. This intermediate can then undergo an acid-catalyzed aromatization, losing the tert-butyl group as isobutene to yield a 4-fluorophenol. cas.cz While not a direct route to the target aniline, this illustrates a strategy for introducing fluorine regioselectively, which could be adapted.

Amination Protocols on Halogenated Tert-Butyl Aromatics

Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Buchwald-Hartwig amination reaction is a versatile method for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgalfa-chemistry.com This reaction has broad substrate scope and functional group tolerance, making it a key strategy for complex aniline synthesis. libretexts.org

To synthesize this compound using this method, a suitable precursor would be a di-halogenated aromatic compound, such as 1-bromo-4-(tert-butyl)-2-fluorobenzene. This substrate can be coupled with an ammonia (B1221849) equivalent or a primary amine that can be later deprotected. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comorganic-chemistry.org The choice of ligand is crucial for the reaction's success, with bidentate phosphine ligands like BINAP and DPPF often providing higher rates and yields. wikipedia.orgjk-sci.com

The general mechanism involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the amine to the Pd(II) complex.

Deprotonation of the amine by the base.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. alfa-chemistry.comjk-sci.com

| Component | Examples | Function |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | The active metal center for the catalytic cycle. |

| Phosphine Ligand | BINAP, DPPF, XANTPHOS | Stabilizes the palladium complex and facilitates the reaction steps. jk-sci.com |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine, enabling it to bind to the palladium center. jk-sci.com |

| Amine Source | Ammonia, Benzophenone imine, Primary/Secondary Amines | Provides the nitrogen atom for the new C-N bond. organic-chemistry.org |

Advanced Functionalization and Derivatization via the this compound Core

The this compound scaffold contains multiple reactive sites, allowing for a variety of subsequent chemical modifications. The reactivity is dictated by the electronic properties of the amino, fluoro, and tert-butyl substituents.

Nucleophilic Aromatic Substitution Reactions on the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com

In the case of this compound, the ring is substituted with electron-donating groups (the amino and tert-butyl groups), which deactivate the ring towards nucleophilic attack. Therefore, direct displacement of the fluorine atom by a nucleophile is generally unfavorable under standard SNAr conditions. The C-F bond is inherently strong, and while fluoride can be a good leaving group in activated systems, its replacement in an electron-rich ring is difficult. youtube.comstackexchange.com Such a transformation would likely require harsh reaction conditions or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Studies

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the substituents already present. wikipedia.orgvanderbilt.edu

In this compound, three substituents influence the position of an incoming electrophile:

Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance. It is a strong ortho, para-director. cognitoedu.orgbyjus.com

Tert-butyl Group (-C(CH₃)₃): A weakly activating group that donates electron density through induction. It is an ortho, para-director, though steric hindrance often favors the para product. stackexchange.comwikipedia.org

Fluoro Group (-F): A weakly deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of resonance electron donation from its lone pairs. vanderbilt.edu

The available positions for substitution are C2, C5, and C6 (numbering C1 as the carbon bearing the amino group). The directing effects of the substituents on these positions are summarized below.

| Substituent | Type | Directing Influence | Favored Positions |

| -NH₂ (at C1) | Strongly Activating, o,p-Director | Directs electrophiles to C2 and C6. | C2, C6 |

| -F (at C3) | Weakly Deactivating, o,p-Director | Directs electrophiles to C2 and C4 (occupied), and C6. | C2, C6 |

| -C(CH₃)₃ (at C4) | Weakly Activating, o,p-Director | Directs electrophiles to C3 (occupied) and C5. | C5 |

Between the C2 and C6 positions, steric hindrance from the bulky adjacent tert-butyl group at C4 may disfavor attack at the C5 position and could also influence the ratio of C2 to C6 substitution, potentially favoring the less hindered C6 position. Therefore, electrophilic aromatic substitution on this compound is predicted to yield primarily the C6-substituted product, with the C2-substituted product as a potential minor isomer.

Catalytic Methodologies in the Synthesis of this compound Analogues

Organocatalysis and Superbase-Mediated Reactions

In addition to metal-based catalysis, metal-free approaches utilizing organocatalysts or superbases offer powerful and often complementary strategies for the synthesis of this compound analogues. These methods provide unique reaction pathways, often under mild conditions, and can afford access to complex chiral molecules.

Organocatalysis: Organocatalysis employs small organic molecules to accelerate chemical reactions. For aniline derivatives, two primary modes of activation are particularly relevant:

Iminium Catalysis: In this mode, a chiral secondary amine catalyst (e.g., a MacMillan catalyst or a proline derivative) reversibly condenses with an α,β-unsaturated aldehyde or ketone. This forms a transient, activated iminium ion, which lowers the LUMO of the electrophile. The electron-rich ring of this compound can then act as a nucleophile in a highly enantioselective conjugate addition reaction. Due to the substitution pattern of the aniline, this Friedel-Crafts-type alkylation would be directed to the C-6 position (ortho to the amine), leading to the formation of a new stereocenter.

Brønsted Acid Catalysis: Chiral phosphoric acids are powerful Brønsted acid catalysts capable of activating electrophiles and organizing reactants through hydrogen bonding. These catalysts can mediate highly chemo-, regio-, and enantioselective cascade reactions. For instance, anilines can undergo [3+2] annulation reactions with suitable synthons, allowing for the direct and asymmetric synthesis of complex indoline (B122111) frameworks from simple starting materials.

Superbase-Mediated Reactions: Superbases are exceptionally strong, non-nucleophilic organic bases, such as phosphazenes (e.g., P₄-t-Bu) or amidines (e.g., DBU, TBD), that can deprotonate very weak acids. Their utility in transforming aniline derivatives includes:

Enhanced Nucleophilicity: A superbase can deprotonate the N-H bond of this compound to generate a highly reactive anilide anion. This "naked" anion is a significantly stronger nucleophile than the parent aniline and can participate in reactions that are otherwise sluggish, such as nucleophilic aromatic substitution (SₙAr) on electron-deficient arenes.

Catalysis of Cascade Reactions: Organic superbases like DBU and TBD are effective catalysts for promoting complex reaction sequences. They can facilitate amidation, cyclization, and elimination cascades in a single pot. For example, a dicarboxylic acid derivative could be coupled with this compound and subsequently cyclized under TBD catalysis to form an imide derivative in a mild and efficient manner.

The following table highlights the applications of these metal-free catalytic systems.

| Catalysis Type | Catalyst Example | Transformation Type | Role of Aniline Derivative | Product Type |

| Organocatalysis | Chiral Secondary Amine | Conjugate Addition | Nucleophile | Chiral Benzylic Amine |

| Organocatalysis | Chiral Phosphoric Acid | [3+2] Annulation | Nucleophile/Substrate | Chiral Indoline Derivative |

| Superbase-Mediated | Phosphazene (P₄-t-Bu) | Deprotonation / SₙAr | Nucleophile Precursor | N-Aryl Derivative |

| Superbase-Mediated | TBD or DBU | Cascade Cyclization | Nucleophile | Heterocyclic Imide |

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups and skeletal structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, revealing its constituent functional groups. For 4-(tert-butyl)-3-fluoroaniline, the key functional groups—the primary amine (-NH₂), the aromatic ring, the tert-butyl group, and the carbon-fluorine bond—give rise to characteristic absorption bands.

The primary aromatic amine group is identified by a pair of medium-intensity stretching vibrations for the N-H bonds, typically appearing in the 3500-3300 cm⁻¹ region. wpmucdn.comorgchemboulder.com The N-H bending vibration is expected around 1620 cm⁻¹. orgchemboulder.comresearchgate.net The C-N stretching vibration of aromatic amines produces a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring typically produce a series of peaks between 1600 cm⁻¹ and 1400 cm⁻¹. vscht.cz The presence of the tert-butyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1395 cm⁻¹ and 1365 cm⁻¹. The C-F stretching vibration is expected to produce a strong, characteristic band in the 1275-1200 cm⁻¹ region.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 and ~3360 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine |

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| ~2960 | Aliphatic C-H Stretch | tert-Butyl Group |

| ~1620 | N-H Bend | Primary Aromatic Amine |

| ~1600, ~1500 | C=C Ring Stretch | Benzene Ring |

| ~1395 and ~1365 | C-H Bend | tert-Butyl Group |

| ~1280 | C-N Stretch | Aromatic Amine |

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often means that symmetric, non-polar bonds produce strong Raman signals.

For this compound, the symmetric vibrations of the aromatic ring, such as the ring "breathing" mode, are expected to be prominent in the Raman spectrum. Aromatic C=C stretching vibrations also give rise to strong bands, typically observed around 1600 cm⁻¹. acs.org The vibrations of the tert-butyl group, particularly the symmetric C-C stretching and C-H bending modes, are also expected to be clearly visible. researchgate.net The N-H stretching vibrations of the amine group are typically weaker in Raman spectra compared to FT-IR. ias.ac.in The sensitivity of Raman spectroscopy to specific functional groups makes it a valuable tool for detailed structural analysis. nih.gov

Table 2: Predicted Raman Spectroscopy Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| ~2960 | Aliphatic C-H Stretch | tert-Butyl Group |

| ~1600 | C=C Ring Stretch | Benzene Ring |

| ~1460 | C-H Bend | tert-Butyl Group |

| ~1280 | C-N Stretch | Aromatic Amine |

| ~1000 | Ring Breathing Mode | Substituted Benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, there are three distinct types of protons: those on the aromatic ring, the amine protons, and the protons of the tert-butyl group.

The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet. Due to the shielding effect of the alkyl group, this peak will be found in the upfield region of the spectrum, likely around 1.3 ppm, similar to the tert-butyl protons in 4-tert-butylaniline (B146146). chemicalbook.com

The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often found in the range of 3.5-4.5 ppm.

The three protons on the aromatic ring will show complex splitting patterns due to spin-spin coupling with each other (ortho, meta coupling) and with the fluorine atom. Based on related structures like 3-fluoroaniline, the proton ortho to the fluorine (H-2) is expected to be a doublet of doublets, coupled to H-6 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (ortho ¹H-¹⁹F coupling, J ≈ 8-11 Hz). chemicalbook.com The proton para to the fluorine (H-5) will likely appear as a triplet or doublet of doublets, coupled to H-6 (ortho coupling, J ≈ 8 Hz) and the fluorine atom (para ¹H-¹⁹F coupling, J ≈ 2-3 Hz). The proton meta to the fluorine (H-6) will also be a complex multiplet. The electron-donating amine group will shield the ortho and para protons, shifting them to a higher field (lower ppm) compared to benzene.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ~6.8 - 7.2 | m | - | 3 x Ar-H |

| ~3.7 | br s | - | 2 x NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Since the ¹³C isotope is only about 1.1% abundant, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

In this compound, ten distinct carbon signals are expected. The chemical shifts are influenced by the electronic effects of the substituents (NH₂, F, and tert-butyl). researchgate.nettandfonline.comfiveable.me The carbon attached to the fluorine (C-3) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is typically large (230-250 Hz). Its chemical shift will be significantly downfield due to the high electronegativity of fluorine. The carbons adjacent to the C-F bond (C-2 and C-4) will also show smaller two-bond ¹³C-¹⁹F couplings. The carbon bearing the amino group (C-1) is expected to be shielded relative to benzene due to the electron-donating nature of the NH₂ group. tandfonline.com The quaternary carbon of the tert-butyl group is expected around 34 ppm, and the three equivalent methyl carbons around 31 ppm, similar to those in 4-tert-butylaniline. chemicalbook.com

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 (d, ¹JCF ≈ 240 Hz) | C-3 |

| ~145 | C-1 |

| ~140 (d, ²JCF ≈ 15 Hz) | C-4 |

| ~128 | C-5 |

| ~118 | C-6 |

| ~110 (d, ²JCF ≈ 20 Hz) | C-2 |

| ~34 | C(CH₃)₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds, given that ¹⁹F is a spin ½ nucleus with 100% natural abundance. huji.ac.il The chemical shift of fluorine is very sensitive to its electronic environment. nih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for an aromatic fluorine is typically in the range of -100 to -140 ppm relative to CFCl₃. ucsb.edu In a proton-coupled ¹⁹F spectrum, this signal would appear as a complex multiplet, specifically a doublet of doublets of doublets (ddd), due to coupling with the three neighboring aromatic protons: H-2 (ortho, J ≈ 8-11 Hz), H-4 (ortho, J ≈ 8-10 Hz), and H-6 (meta, J ≈ 5-7 Hz). This detailed coupling information is invaluable for confirming the substitution pattern on the aromatic ring. thermofisher.com

Table 5: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY) for Connectivity Determination

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the bonding framework of a molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are instrumental in determining which atoms are connected to each other.

HSQC would be utilized to identify direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of proton signals to their corresponding carbon atoms in the this compound structure.

COSY is a homonuclear correlation technique that reveals proton-proton couplings within a spin system. In the case of this compound, COSY would help to identify the connectivity of the protons on the aromatic ring.

While specific 2D NMR data for this compound is not available, a hypothetical analysis would be expected to confirm the substituent positions on the aniline (B41778) ring through these correlational experiments.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental composition. For this compound (C₁₀H₁₄FN), HRMS would be expected to yield a molecular ion peak that corresponds very closely to its calculated exact mass, thereby confirming the molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₄FN |

| Calculated Exact Mass | 167.1110 |

| Measurement Method | Electrospray Ionization (ESI) or Electron Ionization (EI) |

Note: This table is based on theoretical calculations as experimental data is not publicly available.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with expected cleavages such as the loss of a methyl group from the tert-butyl substituent.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and information about how the molecules pack together in the crystal lattice. This would offer an unambiguous confirmation of the molecular geometry in the solid state. However, there are no published crystal structures for this specific compound in crystallographic databases.

Chemical Reactivity Profiles and Mechanistic Insights

Reaction Pathways and Transformation Mechanisms of 4-(Tert-butyl)-3-fluoroaniline

The transformation mechanisms of this compound are primarily centered on the reactivity of the amino group and the aromatic nucleus. The specific pathways are governed by the electronic and steric properties of the substituents.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a Brønsted-Lowry base. This nucleophilicity is the basis for several characteristic reactions.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. For instance, the reaction with acetyl chloride would yield N-(4-(tert-butyl)-3-fluorophenyl)acetamide. This reaction is typical for aromatic amines and proceeds through a nucleophilic acyl substitution mechanism.

Alkylation: While less common due to the possibility of over-alkylation, the amino group can be alkylated by alkyl halides. The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide.

Diazotization: Similar to other primary anilines, the amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This is a well-established reaction for related compounds like 4-fluoroaniline. cas.cz The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide range of functional groups onto the aromatic ring.

The nucleophilicity of the amino group is modulated by the electronic effects of the other ring substituents. The fluorine atom, with its strong electron-withdrawing inductive effect, tends to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to aniline (B41778). Conversely, the tert-butyl group is weakly electron-donating, which slightly increases the electron density on the ring and the amino group. The net effect is a finely balanced nucleophilicity that allows for controlled reactions at the amino functional group.

The reactivity of the benzene (B151609) ring is predominantly governed by electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.

The three substituents on the ring—amino, fluoro, and tert-butyl—all direct incoming electrophiles to the ortho and para positions relative to themselves. Their combined influence determines the position of substitution.

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

Fluorine Atom (-F): A deactivating group due to its strong inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Tert-Butyl Group (-C(CH₃)₃): A weak activating group and an ortho, para-director.

The positions on the ring available for substitution are C-2, C-5, and C-6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|---|

| -NH₂ | C-1 | Strongly Activating | Ortho, Para | C-2, C-6, (C-5 is para) |

| -F | C-3 | Deactivating | Ortho, Para | C-2, C-4 (blocked), C-6 |

| -C(CH₃)₃ | C-4 | Weakly Activating | Ortho, Para | C-3 (blocked), C-5 |

Analysis of these competing effects suggests that the C-2 and C-6 positions are the most likely sites for electrophilic attack, as they are activated by both the powerful amino group and the fluorine atom. However, the position C-5 is also activated by the amino group (para) and the tert-butyl group (ortho). The final product distribution will depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

The tert-butyl group influences the reactivity of the molecule in two primary ways:

Electronic Effect: It is a weak electron-donating group through induction and hyperconjugation. This effect slightly activates the ring towards electrophilic aromatic substitution.

Steric Hindrance: Its significant bulk is a major factor in controlling regioselectivity. The tert-butyl group sterically hinders the adjacent C-5 position. While electronically favored by both the amino and tert-butyl groups, attack at this position by a bulky electrophile would be disfavored. This steric shield often leads to a higher proportion of substitution at the less hindered, yet still activated, C-2 position.

The fluorine atom has a dual electronic influence on the aromatic ring:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma bond network. This effect deactivates the entire ring, making it less reactive towards electrophiles than benzene.

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic pi-system. This resonance donation directs incoming electrophiles to the ortho and para positions.

Kinetic and Thermodynamic Studies of Key Reactions

Experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the expected behavior can be inferred from studies on related substituted anilines and general principles of physical organic chemistry.

The rates of reactions involving this compound would be quantifiable through experimental determination of rate constants (k) and activation energies (Ea).

Kinetic studies on the reactions of substituted anilines have shown that reaction rates are highly sensitive to the electronic nature of the substituents. For example, in the oxidation of anilines by bromate, electron-withdrawing groups were found to accelerate the reaction. niscpr.res.in Conversely, in reactions with chloramine (B81541) T, a negative Hammett reaction constant (ρ = -0.976) indicated that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. rsc.org

The following table provides an illustrative example of hypothetical kinetic data for a representative electrophilic substitution reaction (e.g., bromination) on this compound compared to related compounds, based on established electronic effects.

| Compound | Relative Rate Constant (k_rel) | Postulated Activation Energy (Ea) | Rationale |

|---|---|---|---|

| Aniline | ~1000 | Low | Strong activation by -NH₂ group. |

| 4-Fluoroaniline | ~10 | Moderate | Deactivating -F group reduces rate compared to aniline. |

| 4-tert-Butylaniline (B146146) | ~1200 | Low | Activating -NH₂ and weakly activating t-Bu group. |

| This compound | ~80 | Moderate | Activating -NH₂ and t-Bu effects are counteracted by the deactivating -F group. |

Note: The data in this table are illustrative and intended to demonstrate expected trends based on substituent effects. Actual experimental values may vary.

Thermodynamic studies, such as the determination of the enthalpy of formation, provide insight into the stability of a molecule. Experimental and computational studies on fluoroaniline (B8554772) isomers have established their standard molar enthalpies of formation, providing valuable benchmark data for this class of compounds. nih.gov The thermodynamic favorability of a reaction involving this compound would be determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes.

Equilibrium Studies and Reaction Reversibility

The study of chemical equilibrium and reaction reversibility provides crucial insights into the thermodynamic stability of reactants and products, offering a quantitative measure of the extent to which a reaction proceeds to completion. For this compound, a substituted aromatic amine, its participation in reversible reactions is governed by the general principles of aniline chemistry, influenced by the electronic and steric effects of its substituents. While specific thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, an understanding of its potential equilibrium behavior can be extrapolated from the well-established reactivity of anilines and related aromatic amines.

Aromatic amines can participate in several types of reversible reactions. The position of equilibrium in these reactions is dictated by factors such as the nature of the reactants, solvent, temperature, and pH. The presence of a fluorine atom and a tert-butyl group on the aniline ring of this compound introduces specific electronic and steric influences that can shift the equilibrium position compared to unsubstituted aniline.

The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, which decreases the electron density on the benzene ring and the nitrogen atom. This can influence the basicity of the amine and its nucleophilicity. Conversely, the tert-butyl group is an electron-donating group through hyperconjugation and inductive effects, which tends to increase the electron density on the ring. The interplay of these opposing electronic effects, along with the significant steric hindrance imparted by the bulky tert-butyl group, will ultimately determine the equilibrium constants for reactions at the amino group or the aromatic ring.

Several classes of reactions involving anilines are known to be reversible. These include the formation of amides, imines (Schiff bases), and carbamates.

Amide Formation and Hydrolysis: The reaction of anilines with acylating agents, such as acid chlorides or anhydrides, to form amides is a classic example of a reversible reaction. The reverse reaction, the hydrolysis of the amide back to the aniline and a carboxylic acid, is typically acid or base-catalyzed. The acetylation of an amino group is often used as a protecting strategy in multi-step syntheses, and its reversibility is key to its utility libretexts.orgmsu.edulibretexts.org. The equilibrium of this reaction for this compound would be influenced by the electronic nature of the substituents affecting the nucleophilicity of the nitrogen atom.

Imine Formation: Primary aromatic amines, including substituted anilines, react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. This reaction is reversible, and the imine can be hydrolyzed back to the amine and the carbonyl compound in the presence of aqueous acid libretexts.org. The control of pH is crucial, as protonation of the amine at low pH reduces its nucleophilicity, hindering the forward reaction libretexts.org.

Carbamate (B1207046) Formation: Primary and secondary amines can react reversibly with carbon dioxide to produce alkylammonium carbamates nih.gov. This reaction is thermally reversible, and the carbamate can decompose back to the amine and CO2 upon heating nih.gov. This reversible reaction has been explored for applications such as CO2 capture.

The following table summarizes these general reversible reactions that are applicable to anilines and, by extension, to this compound.

| Reaction Type | General Equation | Conditions for Forward Reaction | Conditions for Reverse Reaction |

| Amide Formation | R-NH₂ + R'-COCl ⇌ R-NH-CO-R' + HCl | Presence of a base to neutralize HCl | Acid or base-catalyzed hydrolysis |

| Imine Formation | R-NH₂ + R'₂C=O ⇌ R-N=CR'₂ + H₂O | Acid catalysis, removal of water | Aqueous acid |

| Carbamate Formation | 2 R-NH₂ + CO₂ ⇌ R-NH₃⁺ + R-NH-COO⁻ | Presence of CO₂ | Heating |

It is important to note that while these general principles apply, the specific equilibrium constants (Keq) for reactions involving this compound would require dedicated experimental studies. Such studies would involve measuring the concentrations of reactants and products at equilibrium under controlled conditions, allowing for a quantitative assessment of the thermodynamic favorability of the reactions. Mechanistic insights into the reversibility would involve kinetic studies to determine the rate laws for both the forward and reverse reactions, providing information about the transition states and reaction pathways.

Applications in Advanced Organic Synthesis and Functional Material Research

4-(Tert-butyl)-3-fluoroaniline as a Versatile Building Block in Complex Molecule Construction

This compound serves as a valuable and versatile building block in the field of advanced organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group and an electron-withdrawing fluorine atom on the aniline (B41778) scaffold, provides chemists with a tool to introduce specific steric and electronic properties into complex molecules. The presence of the amino group allows for a wide range of chemical transformations, making it a key intermediate in the construction of diverse molecular architectures.

Synthesis of Advanced Aromatic and Heteroaromatic Scaffolds

The chemical reactivity of this compound makes it a suitable precursor for the synthesis of a variety of advanced aromatic and heteroaromatic scaffolds, which are core structures in many biologically active compounds and functional materials. The amino functionality can be readily diazotized and subsequently converted into other functional groups, or it can participate in cyclization reactions to form heterocyclic rings.

For instance, through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination, the aniline moiety can be linked to other aromatic or heteroaromatic systems. While specific studies on this compound are not extensively documented in publicly available research, the general reactivity of substituted anilines suggests its utility in these transformations. The sterically demanding tert-butyl group can influence the regioselectivity of these reactions, potentially leading to novel and complex molecular frameworks that would be otherwise difficult to access.

Below is a representative table of potential cross-coupling reactions involving this compound for the synthesis of advanced aromatic scaffolds.

| Cross-Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Ligand | Potential Product Class |

| Suzuki Coupling | 4-(Tert-butyl)-3-fluoro-iodobenzene (derived from the aniline) | Arylboronic acid | Pd(PPh₃)₄ | Substituted biphenyls |

| Buchwald-Hartwig Amination | 4-(Tert-butyl)-3-fluoro-bromobenzene (derived from the aniline) | Secondary amine | Pd₂(dba)₃ / BINAP | Tertiary aryl amines |

| Sonogashira Coupling | 4-(Tert-butyl)-3-fluoro-iodobenzene (derived from the aniline) | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl alkynes |

Preparation of Fluorine-Containing Organic Ligands and Reagents

The unique electronic properties conferred by the fluorine atom make this compound an attractive starting material for the synthesis of specialized fluorine-containing organic ligands and reagents. The introduction of fluorine into a ligand framework can significantly alter the electronic environment of a metal center in a coordination complex, thereby tuning its catalytic activity or photophysical properties.

The synthesis of such ligands often involves the modification of the amino group or C-H activation at other positions on the aromatic ring. For example, Schiff base condensation of this compound with various aldehydes can yield a range of bidentate or multidentate ligands. The steric hindrance provided by the tert-butyl group can create a specific coordination pocket around a metal ion, influencing the selectivity of catalytic reactions.

While direct research on ligands derived from this compound is limited, the principles of ligand design suggest its potential in creating novel catalysts for various organic transformations.

Contributions to Polymer and Functional Material Development

The structural features of this compound also lend themselves to the development of novel polymers and functional materials with tailored properties. The presence of both a reactive amino group and a fluorine atom allows for its incorporation into polymeric structures, imparting unique characteristics such as thermal stability, altered solubility, and specific electronic properties.

Incorporation into Polymeric Backbones for Tailored Properties

Substituted anilines are known to be valuable monomers for the synthesis of polyanilines, a class of conducting polymers. The polymerization of this compound, either as a homopolymer or as a copolymer with other aniline derivatives, could lead to new polymeric materials. The bulky tert-butyl group would likely disrupt the planarity of the polymer chains, affecting the packing and, consequently, the electrical conductivity and solubility of the resulting polymer. The fluorine substituent would also influence the electronic properties and potentially enhance the thermal stability of the polymer.

The general approach to synthesizing polyanilines from substituted aniline monomers involves oxidative chemical or electrochemical polymerization. The properties of the resulting polymer can be fine-tuned by controlling the reaction conditions and the nature of the substituents on the aniline ring.

Below is a table outlining the potential effects of incorporating this compound into a polyaniline backbone.

| Property | Expected Influence of this compound | Rationale |

| Solubility | Increased | The bulky tert-butyl group can reduce inter-chain interactions, leading to better solubility in organic solvents. |

| Electrical Conductivity | Potentially decreased | The steric hindrance from the tert-butyl group may disrupt π-orbital overlap along the polymer backbone, reducing charge carrier mobility. |

| Thermal Stability | Potentially enhanced | The strong C-F bond can contribute to increased thermal stability of the polymer. |

| Morphology | More amorphous | The bulky substituent is likely to hinder the crystalline packing of the polymer chains. |

Precursor for Optoelectronic or Other Advanced Chemical Materials

The unique combination of a bulky, hydrophobic tert-butyl group and a polar, electron-withdrawing fluorine atom makes this compound an interesting precursor for the synthesis of advanced chemical materials, including those with potential optoelectronic applications. Molecules derived from this aniline could be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

For example, by incorporating this moiety into larger conjugated systems, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient optoelectronic materials. The fluorine atom can also enhance the electron-accepting properties of a molecule and improve the stability of organic electronic devices.

Role in Medicinal Chemistry Research and Drug Discovery Scaffolds

Influence of the 4-(Tert-butyl)-3-fluoroaniline Motif in Bioactive Molecule Design

The specific arrangement of the tert-butyl, fluorine, and amino groups on the aniline (B41778) ring provides a distinct template for molecular recognition by biological targets. This unique substitution pattern is instrumental in guiding the design of selective and potent therapeutic candidates.

Design and Synthesis of Novel Chemical Entities Incorporating the Scaffold

The aniline functional group of this compound serves as a versatile chemical handle for the synthesis of more complex molecules. It readily participates in a variety of chemical reactions, most notably amide bond formation, which is a cornerstone of medicinal chemistry. For instance, it can be coupled with carboxylic acids to form amide derivatives, a common structural motif in many kinase inhibitors. This reaction is often facilitated by standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) kcl.ac.uk.

This scaffold has been incorporated into various heterocyclic systems central to drug discovery, such as quinazolines and pyrimidines, which are key components of many approved kinase inhibitor drugs nih.govossila.com. The synthesis often involves nucleophilic aromatic substitution (SNAr) reactions where the aniline nitrogen displaces a leaving group on an electron-deficient heteroaromatic ring, forming a crucial carbon-nitrogen bond that links the this compound motif to the core of the drug candidate nih.gov.

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For derivatives of this compound, SAR studies reveal the critical impact of its substituents on biological activity.

The tert-butyl group, being large and sterically hindering, often plays a significant role in receptor binding and selectivity. In some molecular contexts, a bulky group like tert-butyl at the para-position of a terminal phenyl ring is not well-tolerated and can lead to a decrease or loss of activity nih.gov. For example, in a series of potential antiviral agents, the introduction of a tert-butyl group caused a notable drop in potency, highlighting the sensitivity of the target's binding pocket to steric bulk nih.gov.

Conversely, in other contexts, the hydrophobic nature of the tert-butyl group can be advantageous, promoting strong interactions with hydrophobic pockets within a target protein mdpi.com. The fluorine atom also heavily influences activity. Its high electronegativity can alter the basicity (pKa) of the aniline nitrogen, affecting its ability to form hydrogen bonds. Furthermore, replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidation by cytochrome P450 enzymes, thereby improving the compound's metabolic stability ucd.ieresearchgate.net.

Below is a table summarizing hypothetical SAR data for a series of kinase inhibitors based on the this compound scaffold, illustrating how modifications can impact potency.

| Compound ID | R1 Group (Modification on Aniline) | R2 Group (Modification Elsewhere) | Kinase IC50 (nM) |

| A-1 | This compound | Methyl | 50 |

| A-2 | 4-(iso-propyl)-3-fluoroaniline | Methyl | 150 |

| A-3 | 4-(tert-butyl)-aniline | Methyl | 200 |

| A-4 | This compound | Cyclopropyl | 25 |

| A-5 | This compound | Phenyl | 300 |

This table is illustrative and based on general SAR principles.

Scaffold Exploration and Diversification Strategies in Medicinal Chemistry

The this compound scaffold is not just a static building block but a platform for extensive exploration and diversification. Medicinal chemists use it as a foundation to create large libraries of related compounds to screen for new biological activities.

Utilization in Lead Generation and Optimization Campaigns

In drug discovery, a "lead" is a compound that shows promising activity and serves as the starting point for optimization technologynetworks.com. The this compound scaffold is an attractive starting point for lead generation because its derivatives often possess favorable drug-like properties. The process of modifying a lead compound to improve its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is known as lead optimization chemrxiv.orgcriver.comresearchgate.netaltasciences.com.

During lead optimization, chemists might systematically alter each part of the scaffold. For example, the tert-butyl group could be replaced with other alkyl groups of varying sizes to probe the limits of a hydrophobic binding pocket mdpi.com. The fluorine atom's position could be moved around the ring to fine-tune electronic properties and block different potential sites of metabolism nih.gov. This iterative process of synthesis and testing allows for the refinement of a molecule's properties to meet the stringent requirements for a clinical candidate.

Impact on Molecular Properties Relevant to Pharmacophore Development

A pharmacophore is an abstract description of the essential steric and electronic features required for a molecule to interact with a specific biological target researchgate.net. The this compound scaffold contributes several key features to a pharmacophore model.

Hydrophobic Feature: The large, non-polar tert-butyl group provides a well-defined hydrophobic feature. This group can occupy a hydrophobic pocket in a receptor, contributing significantly to binding affinity through the hydrophobic effect nih.gov.

Hydrogen Bonding: The aniline amine group (-NH2) can act as a hydrogen bond donor, a critical interaction for anchoring a ligand into its binding site researchgate.netunina.it. The presence of the ortho-fluorine atom can modulate the strength and directionality of these hydrogen bonds.

Aromatic Interactions: The phenyl ring itself can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor active site unina.itnih.gov.

Metabolic Stability: The fluorine atom is a key contributor to metabolic stability. The carbon-fluorine bond is exceptionally strong, and placing fluorine at a position on the ring that is susceptible to metabolic oxidation can prevent the breakdown of the drug, thereby increasing its half-life and bioavailability chemrxiv.orgacs.org. Studies on related fluoroanilinoquinazolines have shown that the position of the fluorine atom is critical; para-substituted fluoroanilines are often susceptible to metabolic degradation, whereas meta- and ortho-substituted isomers are significantly more stable nih.gov.

The combination of these properties makes the this compound scaffold a valuable component for designing molecules with improved drug-like characteristics.

| Feature of Scaffold | Molecular Property Influenced | Relevance to Pharmacophore Model |

| Aniline (-NH2) | Basicity (pKa), nucleophilicity, hydrogen bonding capacity. Can be a site of metabolic oxidation. nih.govcresset-group.com | Hydrogen Bond Donor |

| Fluorine (-F) | Alters pKa of adjacent groups, blocks metabolic oxidation, can form specific dipole or hydrogen bond interactions. researchgate.net | Hydrogen Bond Acceptor / Halogen Bonder |

| Tert-butyl (-C(CH3)3) | High lipophilicity, steric bulk, provides hydrophobic interactions, can act as a metabolic shield. nih.gov | Hydrophobic/Aromatic Feature |

| Aromatic Ring | Planarity, potential for π-stacking and cation-π interactions. unina.itnih.gov | Aromatic Ring Feature |

Emerging Research Avenues and Future Perspectives for 4 Tert Butyl 3 Fluoroaniline

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional multi-step syntheses of complex substituted anilines often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste, posing environmental concerns. Consequently, a major thrust in modern organic synthesis is the development of greener and more atom-economical methods. For 4-(tert-butyl)-3-fluoroaniline, future research is likely to focus on several key areas to improve its synthesis from a sustainability perspective.

One promising approach is the application of catalytic C-H functionalization . This strategy aims to directly introduce the tert-butyl and fluoro groups onto the aniline (B41778) ring, or an aniline precursor, by activating and transforming existing carbon-hydrogen bonds. This would significantly reduce the number of synthetic steps, minimize the use of protecting groups, and decrease waste production. The development of selective catalysts, potentially based on transition metals like palladium, rhodium, or copper, will be crucial for achieving high regioselectivity in the functionalization of the aniline core.

Another area of intense research is the use of flow chemistry for the synthesis of this compound. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. Furthermore, the integration of in-line purification and analysis techniques can streamline the entire synthetic process, making it more efficient and sustainable.

The principles of green chemistry are also expected to drive the development of new synthetic routes. This includes the use of greener solvents (e.g., water, supercritical CO2, or bio-based solvents), renewable starting materials, and energy-efficient reaction conditions, such as those enabled by microwave or ultrasonic irradiation. The table below summarizes potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Key Advantages | Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced step count, minimized waste. | Development of regioselective catalysts, understanding reaction mechanisms. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. | Reactor design, optimization of reaction parameters, in-line purification. |

| Green Chemistry Approaches | Use of renewable resources, reduced environmental impact. | Green solvents, alternative energy sources, biodegradable catalysts. |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The unique electronic and steric environment of this compound, arising from the interplay between the electron-donating amino group, the electron-withdrawing fluorine atom, and the bulky tert-butyl group, is expected to give rise to novel reactivity patterns. Future research will likely focus on exploring these unique properties to uncover unprecedented chemical transformations and synthesize novel molecular architectures.

One area of exploration is the use of this compound as a building block in multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity. The specific substitution pattern of this compound could lead to the discovery of new MCRs and the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the presence of the fluorine atom and the amino group makes this compound an interesting candidate for transition-metal-catalyzed cross-coupling reactions . While cross-coupling reactions of anilines are well-established, the specific steric and electronic properties of this molecule could lead to unusual reactivity or selectivity. Research in this area could focus on developing new catalytic systems that can effectively couple this compound with a wide range of partners, providing access to a diverse array of complex molecules.

The exploration of photoredox catalysis in reactions involving this compound is another promising avenue. Visible-light-mediated reactions offer a mild and sustainable alternative to traditional synthetic methods. The electronic properties of the fluorinated aniline ring could be exploited to engage in novel single-electron transfer processes, leading to the development of new C-C and C-heteroatom bond-forming reactions.

| Reaction Type | Potential Outcome | Research Direction |

| Multicomponent Reactions | Synthesis of novel heterocyclic scaffolds. | Discovery of new MCRs, exploration of the substrate scope. |

| Cross-Coupling Reactions | Access to diverse and complex molecular architectures. | Development of new catalysts, investigation of reactivity and selectivity. |

| Photoredox Catalysis | Mild and sustainable bond-forming reactions. | Exploration of single-electron transfer processes, development of new synthetic methods. |

Expansion into New Areas of Material Science and Supramolecular Chemistry

The distinct structural features of this compound make it an attractive building block for the design of novel functional materials and supramolecular assemblies. The combination of a rigid aromatic core, a bulky and hydrophobic tert-butyl group, and a polar fluorine atom can be leveraged to control the self-assembly and bulk properties of materials.

In polymer science , this compound can be used as a monomer for the synthesis of novel polyanilines and other conjugated polymers. The fluorine substituent is known to influence the electronic properties, solubility, and stability of polymers. The tert-butyl group can enhance solubility and control the packing of polymer chains. Research in this area will likely focus on synthesizing and characterizing new polymers derived from this compound and evaluating their properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the realm of supramolecular chemistry , the ability of the aniline moiety to form hydrogen bonds, combined with the steric influence of the tert-butyl group and the potential for halogen bonding involving the fluorine atom, makes this compound a versatile component for the construction of well-defined supramolecular architectures. These could include liquid crystals, gels, and porous organic frameworks. The precise control over intermolecular interactions afforded by this molecule could lead to materials with tunable properties for applications in sensing, catalysis, and gas storage.

The table below outlines potential applications of this compound in materials science and supramolecular chemistry.

| Field | Potential Application | Key Structural Contributions |

| Polymer Science | Organic electronics (OLEDs, OPVs), high-performance polymers. | Fluorine for electronic tuning, tert-butyl for solubility and morphology control. |

| Supramolecular Chemistry | Liquid crystals, organogels, porous materials. | Hydrogen bonding, halogen bonding, steric control of self-assembly. |

| Crystal Engineering | Design of novel crystalline materials with specific properties. | Directional intermolecular interactions, control of crystal packing. |

Advanced Computational-Experimental Integration for Predictive Design and Discovery

The synergy between computational modeling and experimental work is becoming increasingly crucial for the rapid discovery and optimization of new molecules and materials. For this compound, a combined computational-experimental approach can accelerate the exploration of its properties and applications.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties of this compound, including its geometry, electronic structure, and reactivity. These theoretical insights can guide the design of new experiments, for example, by predicting the most likely sites for chemical reactions or by estimating the electronic properties of polymers derived from this monomer.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activities or material properties. These models can be used to virtually screen libraries of related compounds and identify promising candidates for further experimental investigation, thereby saving time and resources.

The integration of machine learning and artificial intelligence with experimental data can further enhance the predictive power of computational models. By training algorithms on existing experimental data for related compounds, it may be possible to predict the outcomes of new reactions or the properties of new materials based on this compound with increasing accuracy.

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Prediction of molecular properties and reactivity. | Guidance for experimental design, understanding of reaction mechanisms. |

| QSAR/QSPR | Correlation of structure with activity/property. | Virtual screening, predictive design of new molecules and materials. |

| Machine Learning/AI | Predictive modeling based on experimental data. | Accelerated discovery of new reactions and materials. |

Q & A

Q. What are the optimal synthetic routes for 4-(tert-butyl)-3-fluoroaniline, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves introducing the tert-butyl and fluorine groups onto an aniline core. A common approach is nucleophilic aromatic substitution (NAS) or catalytic coupling reactions. For example:

Q. How can NMR spectroscopy distinguish positional isomers of this compound?

Methodological Answer: ¹H and ¹⁹F NMR are critical for structural confirmation:

- ¹H NMR : The tert-butyl group appears as a singlet (~1.3 ppm, 9H). Aromatic protons show coupling patterns dependent on substituent positions. For 3-fluoro substitution, meta coupling (J = 8–10 Hz) splits adjacent protons .

- ¹⁹F NMR : The fluorine signal at ~-110 ppm (vs. CFCl₃) confirms para-substitution relative to the amine .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Q. What chromatographic methods are recommended for assessing purity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA. Retention time ~8–10 minutes .

- GC-MS : Suitable for volatile derivatives (e.g., silylated amines). Compare retention indices with standards .

- TLC : Silica gel plates with ethyl acetate/hexane (1:3); visualize with ninhydrin for primary amines .

Q. How does the tert-butyl group influence the compound’s stability during storage?

Methodological Answer:

Q. What are the primary applications of this compound in drug discovery?

Methodological Answer:

- Pharmaceutical intermediates : Used in Suzuki-Miyaura couplings to synthesize fluorinated biaryls for kinase inhibitors .

- Fluorescent probes : The fluorine atom serves as a ¹⁹F NMR tag for studying protein-ligand interactions .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group impact regioselectivity in further functionalization?

Methodological Answer:

- The tert-butyl group directs electrophilic substitution to the para position (relative to the amine) due to steric hindrance. For example:

Q. Why do discrepancies arise in reported ¹H NMR chemical shifts for similar fluorinated anilines?

Methodological Answer:

Q. What strategies mitigate decomposition during high-temperature reactions?

Methodological Answer:

Q. How can byproducts from incomplete fluorination be identified and quantified?

Methodological Answer:

Q. What computational models predict the compound’s reactivity in biological systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.